molecular formula C13H13NO B8718914 4-(3-Cyanophenyl)-cyclohexane-1-one CAS No. 540787-60-8

4-(3-Cyanophenyl)-cyclohexane-1-one

Cat. No.: B8718914
CAS No.: 540787-60-8
M. Wt: 199.25 g/mol
InChI Key: URIDONFNWGXDHR-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-cyclohexane-1-one is a cyclohexanone derivative featuring a 3-cyanophenyl substituent at the 4-position of the cyclohexane ring. Cyclohexanone derivatives are widely studied for pharmacological applications, including antimicrobial, anti-inflammatory, and analgesic activities, owing to their ability to modulate enzyme targets and cellular permeability .

Properties

CAS No.

540787-60-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-(4-oxocyclohexyl)benzonitrile

InChI

InChI=1S/C13H13NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-3,8,11H,4-7H2

InChI Key

URIDONFNWGXDHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Compound Name Substituent Electronic Nature Lipophilicity (LogP)* Key References
This compound 3-Cyanophenyl Strongly electron-withdrawing Moderate (~2.8) Derived from PubChem analogs
4-Phenylcyclohexane-1-one Phenyl Mildly electron-withdrawing High (~3.5)
4-(4-Fluorophenyl)-cyclohexane-1-one 4-Fluorophenyl Electron-withdrawing (inductive) Moderate (~2.9)
4-(3-Trifluoromethylphenyl)-cyclohexane-1-one 3-Trifluoromethylphenyl Strongly electron-withdrawing High (~3.7)
4-Ethylcyclohexane-1-one Ethyl Electron-donating Moderate (~2.5)

Key Observations :

  • Lipophilicity varies significantly: Phenyl and trifluoromethyl groups increase LogP, favoring membrane permeability, while cyano and fluoro substituents balance polarity and lipophilicity .

Example :

  • This compound synthesis likely follows similar protocols, with the cyano group introduced via nitrile-containing precursors. In contrast, trifluoromethyl or fluoro groups may require specialized reagents (e.g., fluorinated aryl halides) .

Antimicrobial Activity :

  • 4-Phenyl/ethyl analogs : Demonstrated moderate antimicrobial activity (MIC: 16–64 µg/mL) against S. aureus and E. coli in broth microdilution assays, attributed to membrane disruption .
  • 4-(3-Cyanophenyl) analog: Predicted enhanced activity due to stronger target binding (e.g., enzyme inhibition via –CN interactions), though higher polarity may reduce cellular uptake compared to phenyl analogs.
  • 4-Trifluoromethylphenyl analog : Expected superior activity in hydrophobic environments (e.g., fungal membranes) due to high LogP .

Pharmacological Potential:

  • 4-Chlorophenyl derivatives (e.g., 2-(4-chlorophenyl)cyclohexan-1-one) show anti-inflammatory and analgesic effects, suggesting halogenated analogs may outperform cyanophenyl derivatives in specific therapeutic contexts .

Structural and Crystallographic Insights

  • Cyano vs. Trifluoromethyl: The linear geometry of –CN may allow tighter crystal packing compared to bulkier –CF₃, influencing melting points and solubility .
  • Ethylamino vs. Amino substituents: Minor structural changes (e.g., ethylamino in corrected compound 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one) significantly alter hydrogen-bonding capacity and bioavailability .

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